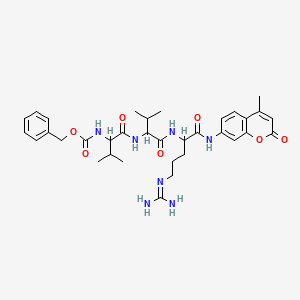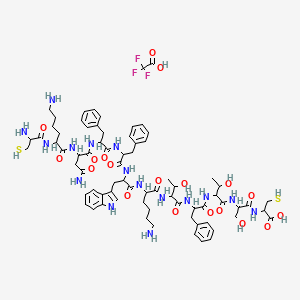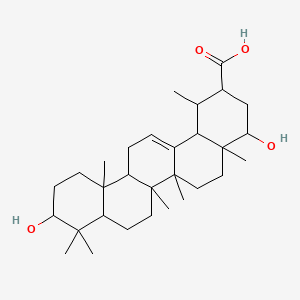![molecular formula C26H34N2O5 B15129644 3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15129644.png)
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Demethyl Ivabradine is a derivative of Ivabradine, a medication primarily used to manage heart-related chest pain and heart failure by reducing heart rate. This compound is known for its role in the pharmacological landscape, particularly in cardiovascular treatments .
準備方法
The synthesis of 7-Demethyl Ivabradine involves several steps, including nucleophilic substitution reactions. One common method involves the reaction of a compound represented by formula II with a compound represented by formula III . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial production methods often utilize high-performance liquid chromatography (HPLC) for the quantitative determination and pharmacokinetic analysis of Ivabradine and its N-demethylated metabolite . This ensures that the compound meets the stringent quality standards required for pharmaceutical applications.
化学反応の分析
7-Demethyl Ivabradine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
7-Demethyl Ivabradine has a wide range of scientific research applications:
作用機序
7-Demethyl Ivabradine exerts its effects by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting other cardiac ionic channels, such as calcium or potassium channels . The molecular targets include the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which play a crucial role in regulating heart rate .
類似化合物との比較
7-Demethyl Ivabradine is unique compared to other heart rate-lowering agents due to its selective inhibition of the If channels. Similar compounds include:
Ivabradine: The parent compound, which also targets the If channels but has a different pharmacokinetic profile.
Beta-blockers: These reduce heart rate by blocking the effects of adrenaline on the heart but can have broader systemic effects.
Calcium channel blockers: These reduce heart rate by inhibiting calcium ion influx into cardiac cells but can affect blood pressure and myocardial contractility.
特性
分子式 |
C26H34N2O5 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3 |
InChIキー |
QBMUBWFMPCQUGQ-UHFFFAOYSA-N |
正規SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-9-ol](/img/structure/B15129561.png)
![N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride](/img/structure/B15129574.png)
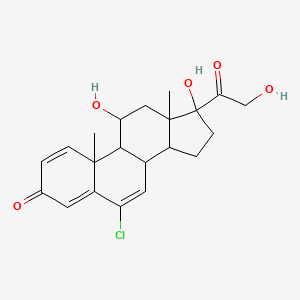
![(1aR)-1,1a,6,7,7a,7bbeta-Hexahydro-1,1,7beta,7abeta-tetramethyl-5H-cyclopropa[a]naphthalen-5-one](/img/structure/B15129597.png)
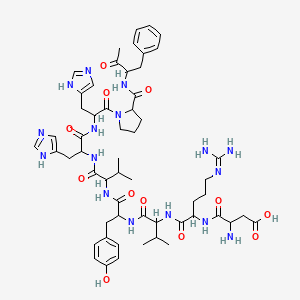
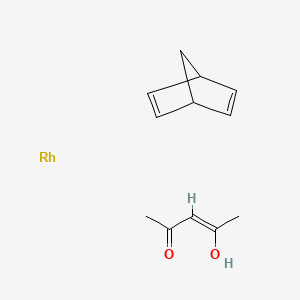
![3-[1-[5-[(2-Acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid](/img/structure/B15129613.png)
![N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-11-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-10-carbonyl]pyrrolidin-2-yl]-2-hydroxy-2-methylbutanamide](/img/structure/B15129620.png)
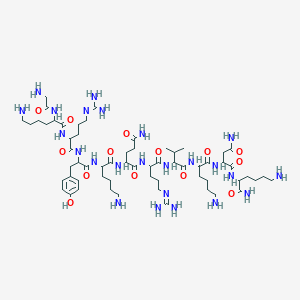
![4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15129650.png)

